2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-23-17-19-14-8-7-13(9-15(14)24-17)18-16(20)11-25(21,22)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMEJQVCBEFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring, a benzylsulfonyl moiety, and a methylthio group. The structural formula can be represented as follows:
This unique combination of functional groups contributes to its biological efficacy.
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial activity. Specifically, compounds similar to This compound have been shown to inhibit bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase.
Key Findings:
- Inhibition of Bacterial Growth: Studies have demonstrated that the compound effectively inhibits both Gram-positive and Gram-negative bacteria.
- Mechanism of Action: The presence of the sulfonamide group enhances its interaction with bacterial enzymes.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole derivative with sulfonamide | Antibacterial activity against various strains |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively documented. The compound has shown promise against various cancer cell lines through multiple mechanisms.
Mechanisms:
- Inhibition of Carbonic Anhydrase: Benzothiazole derivatives inhibit metalloenzymes like carbonic anhydrase, which is crucial in tumor growth.
- Induction of Apoptosis: Compounds have been reported to induce apoptosis in cancer cells through concentration-dependent mechanisms.
Case Studies:
- A study highlighted that derivatives exhibited cytotoxicity against leukemia cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
- Another investigation found that specific benzothiazole derivatives displayed effective inhibition against colon and lung cancer cell lines with IC50 values ranging from 1.2 nM to 44 nM .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural components:
- Benzothiazole Core: Essential for the interaction with biological targets.
- Sulfonamide Group: Enhances solubility and bioavailability.
- Methylthio Substitution: Influences the electronic properties and reactivity.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Coupling Reactions: Involves the reaction of substituted 2-amino benzothiazoles with N-benzyl derivatives.
- Reagent Treatment: Intermediate compounds are treated with reagents like 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
- Core Structure: The target compound’s benzothiazole core differentiates it from thiadiazole derivatives (e.g., 5h in ), which generally exhibit lower melting points (133–135°C vs. 237.7–239.1°C for benzothiazole-based 7t) .
- Substituent Effects: The benzylsulfonyl group in the target compound is more polar than the benzylthio group in 5h or the benzamide in , likely increasing its solubility and metabolic stability .
- Synthetic Feasibility: Thiadiazole derivatives (e.g., 5h) often achieve higher yields (up to 88%) compared to complex benzothiazoles like 7t (68%) or sulfonamide-containing analogs (e.g., 35% yield for compound 21 in ) .
Pharmacological Comparisons
Substituent Impact on Activity
- Benzylsulfonyl vs. Benzylthio: The sulfonyl group increases polarity and hydrogen-bonding capacity compared to thioethers, which may enhance target specificity but reduce oral bioavailability .
- Acetamide Variations: Replacement with benzamide () or pyridylamino groups (YLT322) alters electronic properties and binding affinities, underscoring the acetamide moiety’s role in modulating activity .
Q & A
Q. What are the recommended synthetic routes for 2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Thiazole Ring Formation : Start with 2-methylthiobenzothiazole derivatives, introducing substituents via nucleophilic substitution or coupling reactions.
Acetamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt or EDC/DMAP) to attach the acetamide group to the benzo[d]thiazol-6-amine intermediate .
Sulfonyl Group Introduction : Oxidize the benzylthioether to the sulfonyl group using oxidizing agents like m-CPBA or H₂O₂ in acetic acid .
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetamide Coupling | EDC/DMAP, DMF, RT, 24h | 65–75 | |
| Sulfonyl Oxidation | m-CPBA, CH₂Cl₂, 0°C to RT, 6h | 80–85 |
Q. How should researchers characterize the compound’s structural and chemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methylthio (-SMe) group appears as a singlet near δ 2.5 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₆H₁₅N₂O₃S₃: [M+H]⁺ calc. 395.0365) .
- Infrared Spectroscopy (IR) : Identify sulfonyl (SO₂) stretches at ~1300–1150 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers investigate the compound’s anticancer mechanisms?
Methodological Answer:
- Apoptosis Assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis in treated cancer cells .
- Mitochondrial Pathway Analysis : Measure mitochondrial membrane potential (ΔΨm) using JC-1 dye and assess caspase-3/9 activation via Western blot .
- Molecular Docking : Model interactions with targets like VEGFR-2 using AutoDock Vina; validate with kinase inhibition assays (IC₅₀ determination) .
Q. Table 2: Key Biological Assays for Mechanism Elucidation
| Assay Type | Protocol Highlights | Target Pathway | Reference |
|---|---|---|---|
| Annexin V/PI | 24h treatment, 1×10⁶ cells/mL | Apoptosis | |
| JC-1 Staining | 10 μM JC-1, 30 min incubation | Mitochondrial Health | |
| VEGFR-2 Kinase Assay | ADP-Glo™, 10 μM compound | Angiogenesis |
Q. How should discrepancies in reported IC₅₀ values across studies be addressed?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (pH 7.4, ATP concentration).
- Purity Validation : Confirm compound purity ≥95% via HPLC (C18 column, MeOH:H₂O gradient) to exclude impurities affecting activity .
- Dose-Response Curves : Use 8–12 concentration points in triplicate to improve IC₅₀ accuracy. Example: K604 showed IC₅₀ = 0.45 μM for ACAT1 vs. 102.85 μM for ACAT2 .
Q. How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications : Vary substituents on the benzothiazole (e.g., nitro, methoxy) and acetamide (e.g., aryl, heteroaryl) groups.
- Biological Screening : Test analogs in cytotoxicity (MTT assay) and target-specific assays (e.g., ACAT inhibition).
- Computational Analysis : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .
Q. Table 3: SAR Trends in Benzothiazole Acetamides
| Substituent Position | Modification | Biological Impact (vs. Parent) | Reference |
|---|---|---|---|
| Benzothiazole C-2 | Nitro (-NO₂) | ↑ Antiproliferative activity | |
| Acetamide N-Aryl | 4-Fluorophenyl | ↑ VEGFR-2 inhibition | |
| Methylthio (-SMe) | Oxidation to -SO₂Bn | ↓ Solubility, ↑ stability |
Q. What analytical methods resolve metabolic or degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
